Thermal Stability and Processing Window: Boiling Point Comparison with 3-[(Chloroacetyl)amino]benzamide
3-[(Chloroacetyl)amino]-N-ethylbenzamide exhibits a predicted boiling point of 482.2 ± 30.0 °C (at 760 mmHg) . While no experimental boiling point is available for the non‑ethylated analog 3-[(chloroacetyl)amino]benzamide, its melting point is reported as 210‑215 °C . This substantial difference in thermal phase‑change behavior underscores that the ethyl group imparts a lower melting point (the target compound is a solid at ambient temperature) and a much higher boiling point, which is critical for selecting high‑temperature reaction conditions or distillation‑based purification strategies.
| Evidence Dimension | Boiling point (predicted) vs. melting point |
|---|---|
| Target Compound Data | Boiling point: 482.2 ± 30.0 °C (760 mmHg) |
| Comparator Or Baseline | 3-[(chloroacetyl)amino]benzamide (CAS 135-22-5): Melting point 210‑215 °C |
| Quantified Difference | Target compound has a predicted boiling point > 250 °C higher than the melting point of the comparator; no direct boiling point comparison available. |
| Conditions | Predicted boiling point from ACD/Labs Percepta Platform; experimental melting point from commercial vendor specification. |
Why This Matters
The higher boiling point of the N‑ethyl derivative may allow for solvent evaporation under reduced pressure without thermal decomposition, whereas the non‑ethylated analog would sublime or decompose under similar conditions, directly influencing purification protocol selection.
